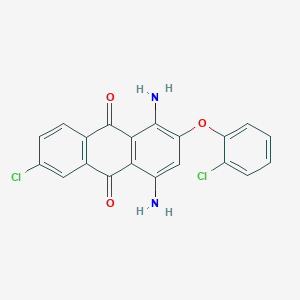

1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione

Description

Properties

CAS No. |

88605-18-9 |

|---|---|

Molecular Formula |

C20H12Cl2N2O3 |

Molecular Weight |

399.2 g/mol |

IUPAC Name |

1,4-diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C20H12Cl2N2O3/c21-9-5-6-10-11(7-9)20(26)16-13(23)8-15(18(24)17(16)19(10)25)27-14-4-2-1-3-12(14)22/h1-8H,23-24H2 |

InChI Key |

HSEOKPFBDBBAGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Tosylation of Quinizarin

- Quinizarin is reacted with a sulfonyl chloride (commonly p-toluenesulfonyl chloride) in the presence of a base such as triethylamine.

- The reaction is typically carried out in methylene chloride at room temperature or under mild reflux (~40 °C).

- This yields 1,4-ditosylanthraquinone, a crystalline, stable intermediate that can be stored without decomposition.

Selective Amination to Monoamino-Monotosyl Intermediate

- 1,4-ditosylanthraquinone is reacted with an excess of a primary or secondary amine.

- For aliphatic amines, the reaction occurs in organic solvents like pyridine at ~100 °C.

- For aromatic amines, higher temperatures (~180 °C) in solvents with high dielectric constants such as dimethyl sulfoxide (DMSO) are employed.

- This step yields monoamino-monotosyl-anthraquinone intermediates, which are crucial for preparing unsymmetrical diamino derivatives.

Conversion to 1,4-Diaminoanthraquinone

- The monoamino-monotosyl intermediate is further reacted with an excess of a second amine (alkyl or aromatic) under similar solvent and temperature conditions.

- The reaction progress is monitored by thin-layer chromatography (TLC), typically using silica gel with hexanes/ethyl acetate (90:10).

- Upon completion, the product is isolated by acid quenching, extraction with methylene chloride, washing, drying, and purification by chromatography or recrystallization from ethanol/water mixtures.

Summary of Preparation Method Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Tosylation of quinizarin | p-Toluenesulfonyl chloride, triethylamine, CH2Cl2, RT or 40 °C reflux | Forms 1,4-ditosylanthraquinone |

| 2 | Monoamination | Primary/secondary amine, pyridine (alkyl amine) or DMSO (aromatic amine), 100-180 °C | Yields monoamino-monotosyl intermediate |

| 3 | Second amination | Excess amine, same solvents and temperature | Produces 1,4-diaminoanthraquinone |

| 4 | Chlorination at position 6 | Sulfuryl chloride or N-chlorosuccinimide, controlled conditions | Introduces 6-chloro substituent |

| 5 | Etherification at position 2 | 2-Chlorophenol, base, copper catalyst, heat | Attaches 2-(2-chlorophenoxy) group |

| 6 | Purification | Acid quenching, extraction, chromatography, recrystallization | Ensures high purity and yield |

Research Findings and Yields

- The tosylation step generally proceeds with high yield (>75%) and produces a stable intermediate.

- Amination steps yield mono- and diamino derivatives with yields ranging from 65% to 85%, depending on the amine and reaction conditions.

- Purification techniques such as silica gel chromatography and recrystallization from ethanol/water mixtures provide high purity products suitable for dye applications.

- The overall synthetic route is efficient and adaptable for preparing symmetrical and unsymmetrical 1,4-diaminoanthraquinone derivatives.

Analytical Monitoring and Characterization

- Thin-layer chromatography (TLC) is the standard method to monitor reaction progress, using silica gel plates and hexanes/ethyl acetate solvent systems.

- Final compounds exhibit characteristic UV-visible absorption spectra, consistent with anthraquinone chromophores.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm substitution patterns and molecular weights.

- Melting points and Infrared (IR) spectra further corroborate the structure and purity of the synthesized compounds.

This synthesis approach, grounded in well-established anthraquinone chemistry, provides a reliable method for preparing 1,4-diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione with high purity and yield, suitable for further application in dye manufacturing and related fields.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: The chloro and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and selected analogs:

*Calculated molecular weight. †Estimated based on substituent contributions. Abbreviations: Bu = butyl; PE = petroleum ether; PhO = phenoxy.

Key Observations:

- The 2-chlorophenoxy group increases steric bulk and lipophilicity (estimated LogP ~5.5) compared to the butoxy-substituted analog (LogP 4.62) . Amino vs. Alkylamino Groups: The target’s primary amino groups (NH₂) may improve solubility in polar solvents relative to dibutylamino derivatives (e.g., 5d, 5b), which exhibit higher hydrophobicity .

- Chromatographic Behavior: Analogs with amino/alkoxy groups (e.g., 5c) show lower Rf values (0.33) than diamino derivatives (5b, 5d: Rf 0.67), suggesting the target compound’s polarity may fall between these extremes depending on its substituents .

Biological Activity

1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of anthracene and is characterized by its unique structure which includes an anthraquinone moiety. The exploration of its biological activity encompasses various aspects including cytotoxicity, antitumor properties, and mechanism of action.

The compound has the following chemical formula:

- Chemical Formula :

- Molecular Weight : 398.02 g/mol

The structural representation can be summarized as follows:

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on different human cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | DNA damage induction |

Antitumor Activity

The antitumor activity of the compound has been evaluated in vivo using animal models. In a recent study, it was found to significantly reduce tumor size in mice bearing xenografts of human tumors. The mechanism appears to involve inhibition of angiogenesis and promotion of tumor cell apoptosis.

Case Study: In Vivo Antitumor Efficacy

In a study involving mice with implanted tumors, treatment with the compound resulted in a reduction of tumor volume by approximately 50% after four weeks of administration compared to control groups. Histological analyses revealed increased apoptotic cells within the tumor tissues.

The biological activity of this compound is believed to be mediated through several pathways:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage.

- Inhibition of Topoisomerases : The compound has shown potential as a topoisomerase inhibitor, which is crucial for DNA replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.